2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine
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Overview
Description
2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The molecular formula of this compound is C14H14FNO, and it has a molecular weight of 231.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine typically involves the reaction of 3-fluorophenol with 3-bromophenylacetonitrile under basic conditions to form an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The intermediate is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to obtain this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to reduce any nitro or carbonyl groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluorophenoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The pathways involved may include signal transduction, modulation of enzyme activity, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
- 2-(3-chlorophenoxy)-1-phenylethan-1-amine
- 2-(3-bromophenoxy)-1-phenylethan-1-amine
Uniqueness
2-[3-(3-fluorophenoxy)phenyl]ethan-1-amine stands out due to the presence of the fluorophenoxy group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1466294-48-3 |
---|---|
Molecular Formula |
C14H14FNO |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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